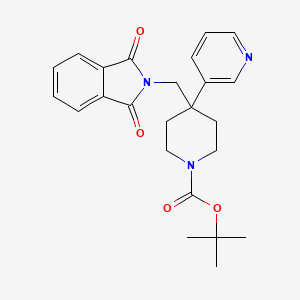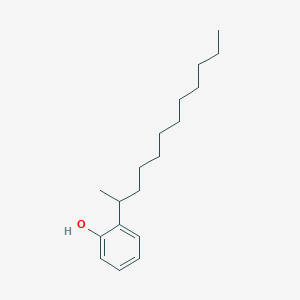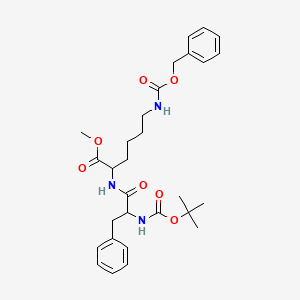
Boc-DL-Phe-DL-Lys(Cbz)-OMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-DL-Phe-DL-Lys(Cbz)-OMe: is a synthetic peptide derivative. It is composed of three amino acids: phenylalanine, lysine, and methionine, each protected by specific groups to prevent unwanted reactions during synthesis. The compound is often used in peptide synthesis and research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Protection of Amino Acids: The amino acids phenylalanine, lysine, and methionine are first protected using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The resulting peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Boc-DL-Phe-DL-Lys(Cbz)-OMe follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound efficiently and with high purity.
化学反応の分析
Types of Reactions:
Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation, respectively.
Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, hydrogenation for Cbz removal.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Deprotected Peptides: Free amino acids or peptides without protecting groups.
Extended Peptides: Longer peptide chains formed through coupling reactions.
Substituted Peptides: Peptides with modified side chains due to substitution reactions.
科学的研究の応用
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Chemical Probes: Utilized in the development of chemical probes for studying biological processes.
Biology:
Protein Engineering: Employed in the design and synthesis of novel proteins with specific functions.
Enzyme Inhibition Studies: Used to study the inhibition of enzymes by synthetic peptides.
Medicine:
Drug Development: Investigated as a potential therapeutic agent in drug development.
Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Applied in the production of biotechnological products such as enzymes and antibodies.
Pharmaceuticals: Used in the synthesis of pharmaceutical compounds and active ingredients.
作用機序
Molecular Targets and Pathways:
Peptide Interactions: Boc-DL-Phe-DL-Lys(Cbz)-OMe interacts with specific proteins and enzymes through its peptide backbone and side chains.
Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or signaling proteins.
類似化合物との比較
Boc-DL-Phe-DL-Lys-OMe: Similar structure but without the Cbz protecting group on lysine.
Boc-DL-Phe-DL-Lys(Cbz)-OH: Similar structure but with a free carboxyl group instead of a methoxy group.
Uniqueness:
Stability: The presence of Boc and Cbz protecting groups provides stability during synthesis and storage.
Reactivity: The compound’s reactivity allows for versatile modifications and applications in various fields.
Versatility: Its ability to undergo multiple types of reactions makes it a valuable tool in research and industry.
特性
CAS番号 |
27168-28-1 |
|---|---|
分子式 |
C29H39N3O7 |
分子量 |
541.6 g/mol |
IUPAC名 |
methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C29H39N3O7/c1-29(2,3)39-28(36)32-24(19-21-13-7-5-8-14-21)25(33)31-23(26(34)37-4)17-11-12-18-30-27(35)38-20-22-15-9-6-10-16-22/h5-10,13-16,23-24H,11-12,17-20H2,1-4H3,(H,30,35)(H,31,33)(H,32,36) |
InChIキー |
HUFIUXDMYKUUQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


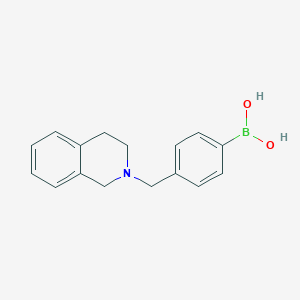
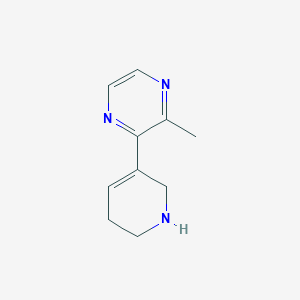
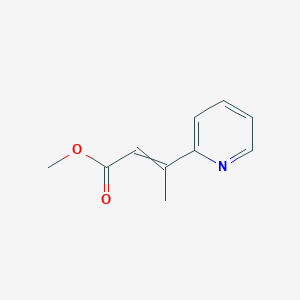
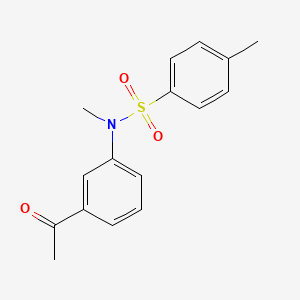
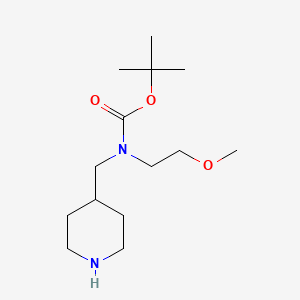
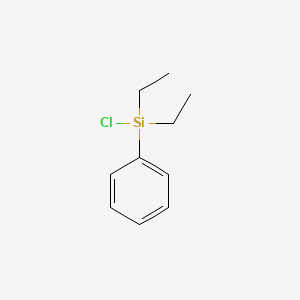

![N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine](/img/structure/B13990467.png)

![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)

